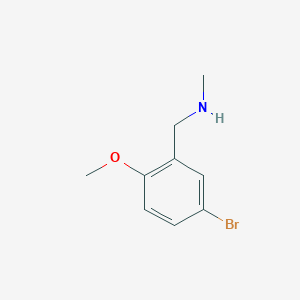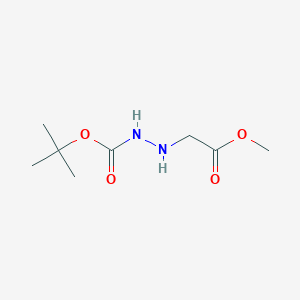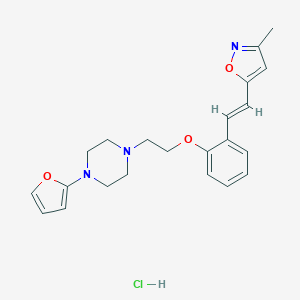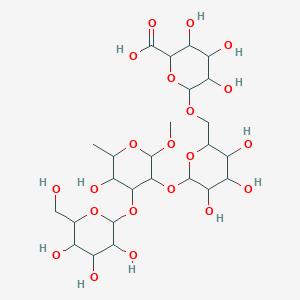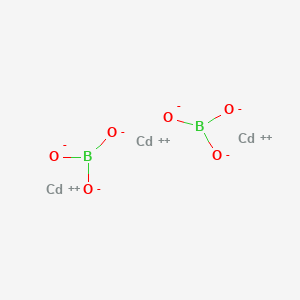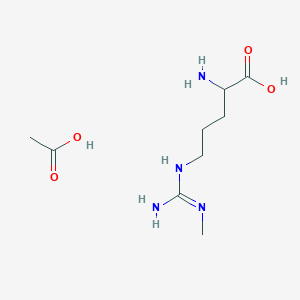
H-D-Arg(Me)-OH acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Arg(Me)-OH acetate salt, also known as D-NMMA, D-Tilarginine, and D-Targinine acetic acid, is a chemical compound with the molecular formula C9H20N4O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of H-D-Arg(Me)-OH acetate salt consists of 9 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) . Physical And Chemical Properties Analysis
H-D-Arg(Me)-OH acetate salt has a molecular weight of 248.28 g/mol . It has 5 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 248.14845513 g/mol . The topological polar surface area is 151 Ų, and it has 17 heavy atoms . The compound has a formal charge of 0 and a complexity of 224 .Applications De Recherche Scientifique
Chemical Reactions and Complexes
- Studies on chloroaurate(III) complexes in acid mediums show the importance of specific conditions, such as acid concentrations and the presence of various salts, in influencing reaction rates and mechanisms. These findings underscore the complexity of chemical reactions involving metallic ions and organic substrates, which could be relevant to understanding the reactivity of "H-D-Arg(Me)-OH acetate salt" in similar contexts (Pal et al., 2007).
Advanced Chemical Oxidation Processes
- The role of advanced chemical oxidation processes (AOPs) in addressing environmental concerns, such as antibiotic resistance and pollution, has been extensively reviewed. These processes utilize various chemical agents to achieve microbial inactivation and pollutant degradation. Insights from these studies can inform the potential use of "H-D-Arg(Me)-OH acetate salt" in environmental remediation or microbial control applications (Michael-Kordatou et al., 2018).
Electrokinetic Phenomena
- Research on induced-charge electrokinetics, especially at large applied voltages and in concentrated solutions, reveals the impact of ionic crowding and charge-induced viscosity changes on electro-osmotic mobility and flow. These findings have implications for the design and optimization of electrokinetic devices and processes, potentially including those involving "H-D-Arg(Me)-OH acetate salt" or its derivatives (Bazant et al., 2009).
Propriétés
IUPAC Name |
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNWIGTWUZCKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg(Me)-OH acetate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

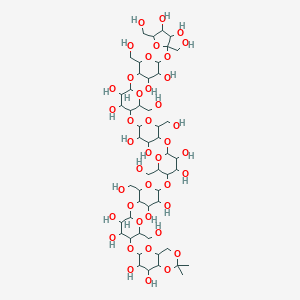
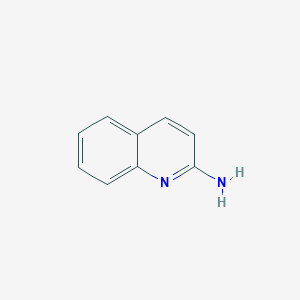
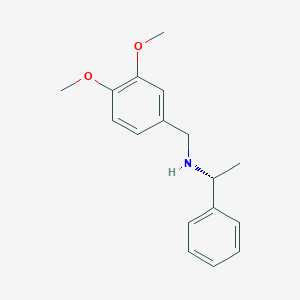
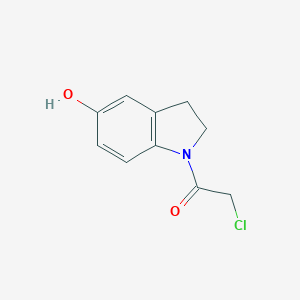
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
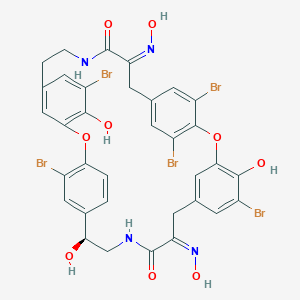
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
